N-(3,4-dimethoxyphenethyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-16-5-7-20(17(2)11-16)30-24-19(13-29-30)25(28-15-27-24)34-14-23(31)26-10-9-18-6-8-21(32-3)22(12-18)33-4/h5-8,11-13,15H,9-10,14H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFPMHPLHWVFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound N-(3,4-dimethoxyphenethyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 620.7 g/mol. Its structure features a complex arrangement that includes both phenethyl and pyrazolopyrimidine moieties, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₃₆N₄O₆ |
| Molecular Weight | 620.7 g/mol |
| CAS Number | 931731-68-9 |
Anticancer Effects
Research indicates that compounds similar to N-(3,4-dimethoxyphenethyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide exhibit significant anticancer properties. For instance, studies on related pyrazolo[3,4-d]pyrimidines have shown promising results against various cancer cell lines:
- Colon Carcinoma (HCT-116) : IC50 values around 6.2 μM were reported for certain derivatives .
- Breast Cancer (T47D) : Compounds demonstrated IC50 values of 43.4 μM and 27.3 μM for different analogs .
These findings suggest that the compound could potentially inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Antioxidant Activity
Several studies have highlighted the antioxidant properties of thioacetamide derivatives. These compounds have been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), with results indicating a strong capacity to reduce oxidative damage in cellular models .
Enzyme Inhibition
The compound's structural components suggest potential interactions with various enzymes. For example, related thiosemicarbazides have been shown to inhibit acetylcholinesterase (AChE), which is vital in treating neurological disorders such as Alzheimer's disease . This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission.
Study 1: Anticancer Activity Assessment
A study focused on evaluating the anticancer effects of N-(3,4-dimethoxyphenethyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide on human cancer cell lines revealed:
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer).
- Methodology : MTT assay was used to determine cell viability post-treatment.
- Results : Significant reduction in cell viability was observed at concentrations above 10 μM.
Study 2: Antioxidant Capacity Evaluation
In another investigation assessing antioxidant properties:
- Methodology : DPPH radical scavenging assay.
- Results : The compound exhibited a scavenging activity of approximately 76% at a concentration of 50 μg/mL, comparable to standard antioxidants like ascorbic acid.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s analogs share the pyrazolo[3,4-d]pyrimidine core but differ in substituents, leading to variations in activity and physicochemical properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Observations
Substituent Impact on Bioactivity: The 3,4-dimethoxyphenethyl group in the target compound may enhance blood-brain barrier penetration compared to the 4-acetamidophenyl group in , which is more polar and likely limits CNS activity.
Thioacetamide Linker :
- The thioether bridge in the target compound is structurally analogous to derivatives in and , but its placement between pyrazolo[3,4-d]pyrimidine and phenethyl moieties may confer unique binding modes in kinase pockets.
Biological Activity Trends: Compounds with electron-deficient aromatic substituents (e.g., 4-nitrophenyl in ) show stronger cytotoxic activity but higher toxicity risks. Thieno-pyrimidine hybrids (e.g., ) exhibit broad-spectrum antimicrobial activity, whereas pyrazolo-pyrimidines (target compound) are more kinase-selective .
Research Findings and Mechanistic Insights
- Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines are established ATP-competitive kinase inhibitors. The 2,4-dimethylphenyl group in the target compound likely occupies hydrophobic regions in kinases like Aurora A or JAK2, as seen in structurally related inhibitors .
- Metabolic Stability : Methoxy groups in the phenethyl chain may reduce cytochrome P450-mediated metabolism compared to unsubstituted analogs, as observed in pharmacokinetic studies of similar compounds .
- Antimicrobial vs. Anticancer Activity : Thioacetamide derivatives with heteroaromatic extensions (e.g., oxadiazole in ) prioritize cytotoxic effects, while simpler analogs (e.g., ) focus on kinase pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
